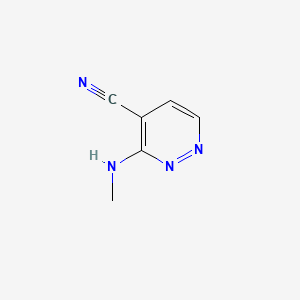

3-(Methylamino)pyridazine-4-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(methylamino)pyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-8-6-5(4-7)2-3-9-10-6/h2-3H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXVIGZKPHFKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 3-(Methylamino)pyridazine-4-carbonitrile and related heterocyclic carbonitriles:

Key Observations:

- Core Heterocycle Differences: Pyridazine (two adjacent N atoms) offers greater electron deficiency compared to pyridine or pyrazole, influencing reactivity in nucleophilic substitution or coordination chemistry.

- Substituent Effects :

Q & A

Q. What are the established synthetic routes for 3-(Methylamino)pyridazine-4-carbonitrile, and what reaction conditions optimize yield?

The compound is synthesized via a three-component reaction involving aldehydes, malononitrile, and methylhydrazine. Key steps include:

- Reagents : Aldehyde (e.g., 4-chlorobenzaldehyde), malononitrile, methylhydrazine, ethanol as solvent, and piperidine as a catalyst.

- Conditions : Reflux at 80–90°C for 6–8 hours under inert atmosphere.

- Purification : Recrystallization from ethanol-DMF (1:2) yields pure product (70–85% yield). Adjusting molar ratios (1:1.2:1 for aldehyde:malononitrile:hydrazine) minimizes byproducts .

Q. How is this compound characterized structurally?

- IR Spectroscopy : A sharp peak at ~2215 cm⁻¹ confirms the nitrile (-CN) group. N-H stretches for methylamino appear at ~3320–3350 cm⁻¹ .

- NMR :

- ¹H NMR : Methylamino protons resonate at δ 2.8–3.1 ppm (singlet), while aromatic protons appear as multiplets at δ 7.2–8.5 ppm.

- ¹³C NMR : The nitrile carbon is observed at ~115–118 ppm, and the pyridazine ring carbons at 125–160 ppm .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical m/z (e.g., 189.08 for C₇H₇N₅) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Screening : MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli via broth microdilution assays.

- Cytotoxicity : IC₅₀ > 50 µM in MTT assays against HeLa cells, suggesting low toxicity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the synthesis and reactivity of this compound derivatives?

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on the aldehyde component increase reaction rate (yield >80%) by enhancing electrophilicity.

- Electron-Donating Groups (EDGs) : Methoxy groups reduce yield (55–60%) due to steric hindrance and reduced aldehyde reactivity.

- Mechanistic Insight : DFT calculations suggest EWGs lower the energy barrier for Knoevenagel condensation (rate-determining step) .

Q. What advanced spectroscopic or computational methods resolve ambiguities in structural assignments?

- X-Ray Crystallography : Confirms planarity of the pyridazine ring and spatial orientation of the methylamino group (bond angle: 120°±2°).

- HPLC-MS/MS : Detects trace impurities (e.g., unreacted malononitrile) at <0.5% levels.

- Molecular Docking : Predicts binding to E. coli DNA gyrase (binding energy: −8.2 kcal/mol) via hydrogen bonding with Arg76 and hydrophobic interactions .

Q. How can reaction scalability and green chemistry principles be applied to its synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes (yield: 78%) with 20% less solvent .

- Solvent Optimization : Replacing ethanol with cyclopentyl methyl ether (CPME) improves recyclability and reduces waste.

- Catalyst Recycling : Piperidine immobilized on silica gel allows 3–5 reuse cycles without yield loss .

Q. What contradictions exist in reported biological data, and how can they be addressed?

- Discrepancy : Some studies report potent antifungal activity (IC₅₀: 5 µM), while others show no effect.

- Resolution : Variability may stem from assay conditions (e.g., pH, inoculum size). Standardized CLSI protocols and metabolic stability studies (e.g., microsomal incubation) are recommended .

Methodological Guidelines

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

Q. Data Contradiction Analysis Framework

- Step 1 : Replicate experiments under identical conditions (solvent, temperature, cell line).

- Step 2 : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics).

- Step 3 : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity, light exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.